molecular formula C21H25N2O6P B11419892 Dimethyl {2-(4-methoxybenzyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(4-methoxybenzyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11419892
M. Wt: 432.4 g/mol
InChI Key: AZFVEUJYWZRGSV-UHFFFAOYSA-N
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Description

DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the phosphonate group via a phosphorylation reaction. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The methoxyphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the methoxyphenyl groups.

Scientific Research Applications

DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE: is similar to other oxazole derivatives with phosphonate groups.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: and are related compounds with similar structural motifs.

Uniqueness

The uniqueness of DIMETHYL {2-[(4-METHOXYPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25N2O6P

Molecular Weight

432.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N,2-bis[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C21H25N2O6P/c1-25-17-9-5-15(6-10-17)13-19-23-21(30(24,27-3)28-4)20(29-19)22-14-16-7-11-18(26-2)12-8-16/h5-12,22H,13-14H2,1-4H3

InChI Key

AZFVEUJYWZRGSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=C(O2)NCC3=CC=C(C=C3)OC)P(=O)(OC)OC

Origin of Product

United States

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